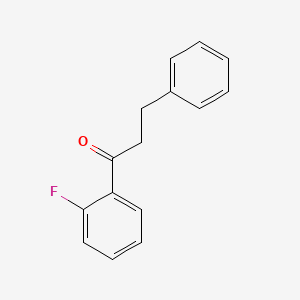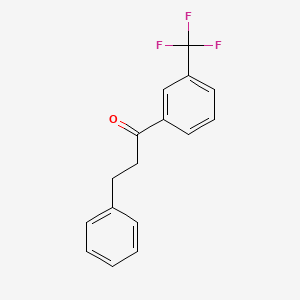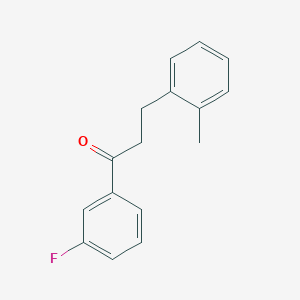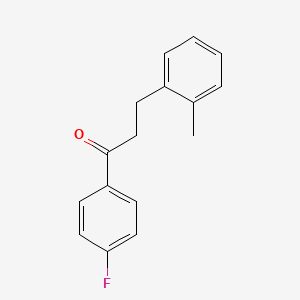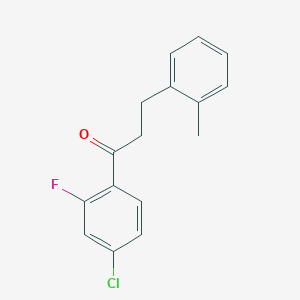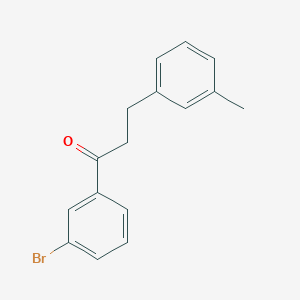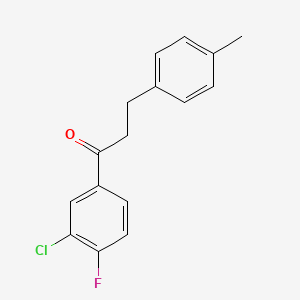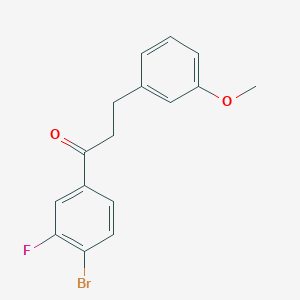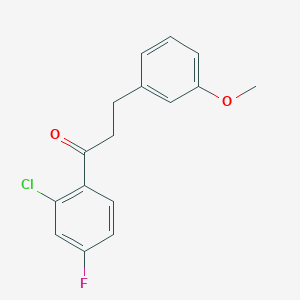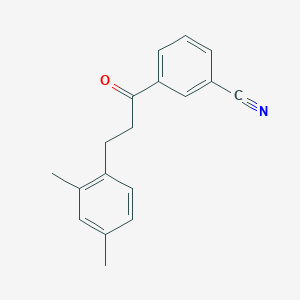
3'-Cyano-3-(2,4-dimethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3'-Cyano-3-(2,4-dimethylphenyl)propiophenone" is a chemical entity that appears to be related to various cyano and phenyl substituted compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and reactions. For instance, the synthesis of 2-cyano-3-(4-dimethylaminophenyl) prop 2-enoic acid involves the condensation of a dimethylaminobenzaldehyde with methyl cyanoacetate, which suggests a method that might be adaptable for the synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of 2-cyano-3-(4-dimethylaminophenyl) prop 2-enoic acid . Additionally, the synthesis of 2-cyano-4′-methylbiphenyl through the condensation of 2-chlorobenzonitrile with a Grignard reagent indicates the use of Grignard reactions in the synthesis of cyano-substituted biphenyls . These methods could potentially be adapted for the synthesis of "3'-Cyano-3-(2,4-dimethylphenyl)propiophenone" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyano-substituted compounds is characterized by the presence of a cyano group, which is a strong electron-withdrawing group. This can have a significant impact on the electronic properties of the molecule, as seen in the study of the electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid . The presence of the cyano group adjacent to a phenyl ring, as in the compound of interest, would likely influence its reactivity and electronic characteristics.
Chemical Reactions Analysis
The reactivity of cyano-substituted compounds can be diverse. For example, the synthesis of 3-alkoxy-4-cyanothiophenes involves the use of cyano and alkoxy groups to induce electronic dissymmetry in the thiophene ring, which can lead to the formation of regioisomers . Similarly, the palladium(II)-catalyzed synthesis of indenones from 2-(2-arylethynylphenyl)acetonitriles involves the generation and condensation of ortho-functionalized 1,2-benzils, resulting in 3-cyanoindenones . These reactions highlight the potential for "3'-Cyano-3-(2,4-dimethylphenyl)propiophenone" to undergo various transformations based on the presence of the cyano group and the phenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyano-substituted compounds are influenced by the presence of the cyano group. For instance, the electronic properties of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using UV-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . These techniques could be applied to "3'-Cyano-3-(2,4-dimethylphenyl)propiophenone" to determine its absorption characteristics and thermal stability. Additionally, the study of by-products during the synthesis of 2-cyano-4′-methylbiphenyl provides insights into the potential impurities and side reactions that could occur during the synthesis of related compounds .
Applications De Recherche Scientifique
Photochemistry and Photoprotective Groups
- Photoremovable Protecting Groups : Research has shown that derivatives of dimethylphenacyl, closely related to the target compound, can act as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry for the development of "caged compounds," where the protecting group can be removed by light irradiation, releasing the active acid in a controlled manner (Zabadal et al., 2001).
Organic Synthesis and Material Science
- Silicon-Tethered Dinucleophiles Synthesis : Another study focused on synthesizing a range of propargyloxydimethylsilyl enol ethers derived from various ketones, including propiophenone analogs. These compounds have potential applications in organic synthesis, highlighting the versatility of the core structure in facilitating nucleophilic additions (Fataftah et al., 2006).
Advanced Polymer Design
- Novel Copolymers : Research into methyl and methoxy ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, which share structural features with the target compound, has led to the development of novel copolymers with styrene. These materials have been studied for their thermal properties and potential in high-performance applications due to their unique structural characteristics (Kharas et al., 2015).
Photovoltaic Applications
- Organic Sensitizers for Solar Cells : Compounds with cyano-acrylic functionalities, similar to the target molecule, have been engineered as organic sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, when anchored onto TiO2 films, have shown high efficiencies in converting incident photons to current, demonstrating the potential of such compounds in renewable energy technologies (Kim et al., 2006).
Electrochemical Studies
- Photoluminescent Materials : The electrochemical oxidation of compounds structurally related to 3'-Cyano-3-(2,4-dimethylphenyl)propiophenone has unveiled a new class of photoluminescent materials. This discovery opens up avenues for developing novel organic electronic devices and materials with unique luminescence properties (Ekinci et al., 2000).
Propriétés
IUPAC Name |
3-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-6-7-16(14(2)10-13)8-9-18(20)17-5-3-4-15(11-17)12-19/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPBBDHNNOBLTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644671 |
Source


|
| Record name | 3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
CAS RN |
898793-67-4 |
Source


|
| Record name | 3-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

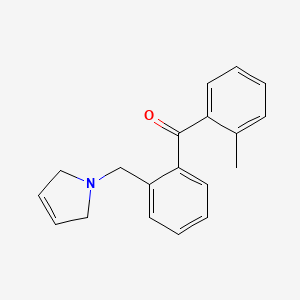
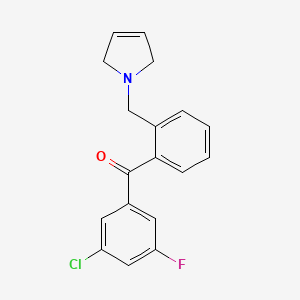

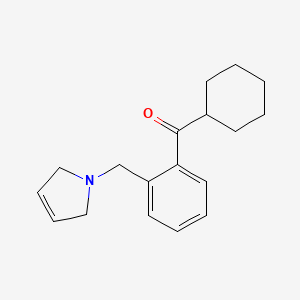
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
